molecular formula C24H26N2O6S B4943102 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide

4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide

Cat. No. B4943102
M. Wt: 470.5 g/mol
InChI Key: HSKMDFHKXGSFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide, also known as DMSB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule that has been synthesized through a multistep process and has been found to have promising properties that can be utilized in scientific research.

Mechanism of Action

The mechanism of action of 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that it acts as a covalent modifier of proteins, specifically targeting cysteine residues. This modification can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide has been shown to have both biochemical and physiological effects. Biochemically, it has been found to modify the activity of various enzymes and proteins. Physiologically, it has been found to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide in lab experiments is its ability to selectively modify cysteine residues in proteins. This specificity allows for the study of the effects of cysteine modification on protein structure and function. Additionally, 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide has been found to be stable under a wide range of experimental conditions.
However, there are also limitations to using 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide in lab experiments. One limitation is its potential toxicity to cells and organisms. Additionally, its covalent modification of proteins can make it difficult to study the effects of reversible modifications.

Future Directions

There are several future directions for the study of 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide. One potential direction is the development of more specific and selective probes for the detection of cysteine and glutathione in biological samples. Additionally, further research is needed to fully understand the mechanism of action of 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide and its effects on protein structure and function. Furthermore, the potential applications of 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide in cancer therapy and tissue engineering should be explored further.

Synthesis Methods

The synthesis of 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with methylsulfonyl chloride to form 3,4-dimethoxybenzaldehyde methylsulfonate. This intermediate is then reacted with 4-ethoxyaniline to form 4-ethoxy-N-(3,4-dimethoxybenzylidene)aniline. Finally, the amine group of this compound is protected with a tert-butyloxycarbonyl group, which is then deprotected to form 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide.

Scientific Research Applications

4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide has been found to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples. Additionally, it has been used as a crosslinking agent in the synthesis of hydrogels for tissue engineering applications. Furthermore, 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-ethoxyphenyl)benzamide has been used as a molecular probe for the study of protein-ligand interactions.

properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-5-32-20-12-8-18(9-13-20)25-24(27)17-6-10-19(11-7-17)26(2)33(28,29)21-14-15-22(30-3)23(16-21)31-4/h6-16H,5H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKMDFHKXGSFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino}-N-(4-ethoxyphenyl)benzamide

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